(4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate
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Overview
Description
(4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of trifluoromethanesulfonic acid and a phenyl ester group, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoro-methanesulfonic acid 4-formyl-3-hydroxy-phenyl ester typically involves the esterification of 4-formyl-3-hydroxy-phenol with trifluoromethanesulfonic acid. This reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid or a Lewis acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
(4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trifluoro-methanesulfonic acid 4-formyl-3-hydroxy-phenyl ester involves its reactivity with various molecular targets. The trifluoromethanesulfonic acid group can act as a strong acid, facilitating protonation and subsequent reactions. The phenyl ester group can undergo nucleophilic attack, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
- Trifluoro-methanesulfonic acid 2-methoxy-4-formyl-6-nitro-phenyl ester
- (4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties.
Properties
Molecular Formula |
C8H5F3O5S |
---|---|
Molecular Weight |
270.18 g/mol |
IUPAC Name |
(4-formyl-3-hydroxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H5F3O5S/c9-8(10,11)17(14,15)16-6-2-1-5(4-12)7(13)3-6/h1-4,13H |
InChI Key |
MPBBYVVHPSVLBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)O)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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